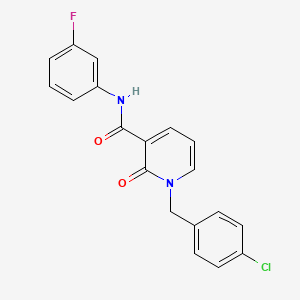![molecular formula C25H26N4 B2944966 2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 899389-17-4](/img/structure/B2944966.png)
2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of phenethylamine, which is an organic compound that acts as a central nervous system stimulant in humans . It’s a primary amine, with the amino-group being attached to a benzene ring through a two-carbon, or ethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Phenethylamine, for example, is a colorless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether .科学的研究の応用
Green Chemistry and Synthesis Methods
Research has demonstrated innovative methods for synthesizing quinazoline and pyrazoloquinoline derivatives, highlighting the importance of green chemistry approaches. For example, the regioselective synthesis of novel pyrazoloquinoline scaffolds in water using environmentally friendly catalysts showcases a shift towards more sustainable chemical synthesis processes (N. Poomathi et al., 2015).
Psychotropic Potential
Studies have explored the psychotropic potential of certain quinazolinone derivatives, indicating their relevance in the development of new therapeutic agents. The synthesis of compounds like 7-chloro-9-phenyl-3,3-diethyl-3H-pyrazolo[5,1-b]quinazolin-10-ium-2-olate demonstrates the ongoing research into novel psychotropic agents and their structural and functional analysis (G. Orzalesi et al., 1977).
Neuroprotective and Enzyme Inhibition
Compounds structurally related to 2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine have been evaluated for their neuroprotective effects and ability to inhibit specific enzymes. For instance, the synthesis and evaluation of novel tacrine analogs as acetylcholinesterase inhibitors highlight the potential of these compounds in treating neurodegenerative diseases (M. Mahdavi et al., 2017).
Anticancer Activity
The discovery of compounds capable of inducing apoptosis in cancer cells suggests the relevance of quinazolinone derivatives in oncology research. Compounds such as N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have shown potent activity against various human solid tumors, indicating their potential as anticancer agents (Han-Zhong Zhang et al., 2008).
Antimicrobial and Anti-tubercular Agents
Research into substituted quinazolines and related compounds has demonstrated significant antimicrobial and anti-tubercular activity. This highlights the potential application of these compounds in combating infectious diseases, with some derivatives exhibiting promising activity against Mycobacterium tuberculosis (Hardesh K. Maurya et al., 2013).
特性
IUPAC Name |
2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4/c1-18-23(20-12-6-3-7-13-20)25-27-22-15-9-8-14-21(22)24(29(25)28-18)26-17-16-19-10-4-2-5-11-19/h2-7,10-13,26H,8-9,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUENKCSDNJMFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

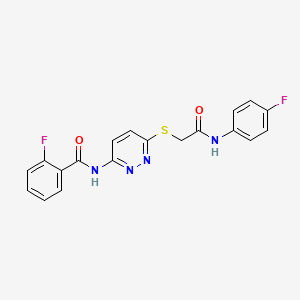
![(4-chlorophenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2944886.png)
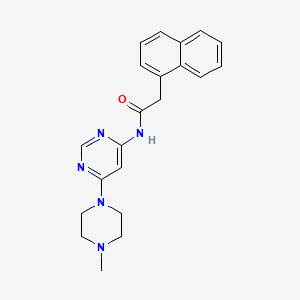

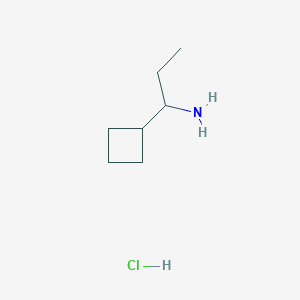
![7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2944893.png)
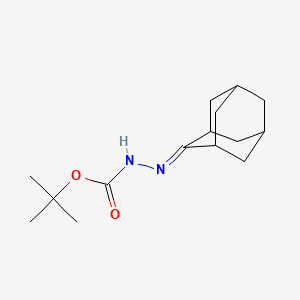

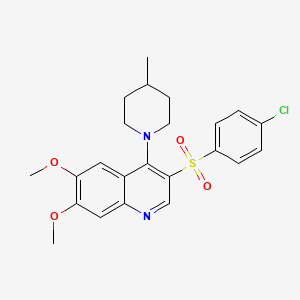
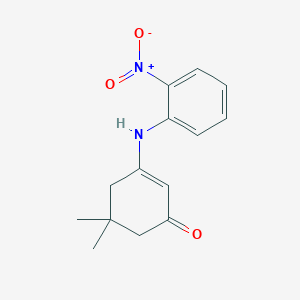
![N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2944903.png)

![2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2944905.png)
